4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a complex organic compound that features a trifluoromethyl group, a brominated alkyne, and a chloro-substituted benzo[d][1,3]oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves multiple steps, starting from readily available precursors
Formation of the Benzo[d][1,3]oxazinone Core: This step often involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions.
Brominated Alkyne Addition: The final step involves the addition of a brominated alkyne, such as 3-bromopent-1-yne, to the trifluoromethylated benzo[d][1,3]oxazinone core under palladium-catalyzed coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine could yield an amino derivative, while coupling with an aryl halide could produce a more complex aromatic compound.
Scientific Research Applications
Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making it useful in the development of advanced materials.
Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the brominated alkyne can participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the complex oxazinone core.
6-Chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one: Similar core structure but without the brominated alkyne.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains the brominated alkyne but lacks the benzo[d][1,3]oxazinone core.
Uniqueness
4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the brominated alkyne provides a handle for further functionalization.
Properties
Molecular Formula |
C14H10BrClF3NO2 |
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Molecular Weight |
396.58 g/mol |
IUPAC Name |
4-(3-bromopent-1-ynyl)-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H10BrClF3NO2/c1-2-8(15)5-6-13(14(17,18)19)10-7-9(16)3-4-11(10)20-12(21)22-13/h3-4,7-8H,2H2,1H3,(H,20,21) |
InChI Key |
ZJASZQMSNPWWDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC1(C2=C(C=CC(=C2)Cl)NC(=O)O1)C(F)(F)F)Br |
Origin of Product |
United States |
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